molecular formula C12H14O3 B15077053 2-Methoxy-4a-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione CAS No. 13120-69-9

2-Methoxy-4a-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione

Cat. No.: B15077053
CAS No.: 13120-69-9
M. Wt: 206.24 g/mol
InChI Key: BWRSBDNPEDAAMK-UHFFFAOYSA-N
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Description

2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is a derivative of naphthoquinone and is known for its unique structural features, which include a methoxy group and a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and automation to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its effects on specific enzymes and receptors are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4a-methyl-4a,5,8,8a-tetrahydro-1,4-naphthalenedione is unique due to its specific structural features, such as the methoxy group and the tetrahydronaphthalene core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

13120-69-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-methoxy-8a-methyl-5,8-dihydro-4aH-naphthalene-1,4-dione

InChI

InChI=1S/C12H14O3/c1-12-6-4-3-5-8(12)11(14)9(15-2)7-10(12)13/h3-4,7-8H,5-6H2,1-2H3

InChI Key

BWRSBDNPEDAAMK-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1C(=O)C(=CC2=O)OC

Origin of Product

United States

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